5-Méthoxy-4-(pipérazin-1-yl)pyrimidine

Vue d'ensemble

Description

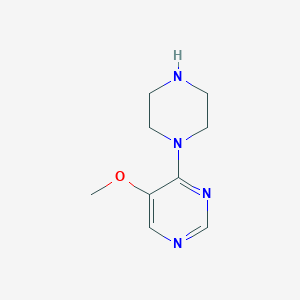

5-Methoxy-4-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H14N4O It is a pyrimidine derivative that features a methoxy group at the 5-position and a piperazine ring at the 4-position

Applications De Recherche Scientifique

5-Methoxy-4-(piperazin-1-yl)pyrimidine has several scientific research applications:

Neuroscience: It is used for its neuroprotective and anti-neuroinflammatory activities, targeting neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Antiviral Research: Derivatives of this compound have shown potential antiviral activities, inhibiting viral replication in cell models.

Cancer Research: It is part of studies focusing on protein kinase inhibitors for cancer treatment, showing anticancer activity by selectively inhibiting protein kinases involved in cancer cell proliferation.

Antioxidant Studies: The compound and its derivatives are studied for their antioxidant properties, valuable in combating oxidative stress-related diseases.

Antimicrobial Research: It is investigated for its antimicrobial activity, crucial in the development of new antibiotics.

Mécanisme D'action

Target of Action

Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain, playing an important role in learning and memory .

Mode of Action

Related compounds have shown to inhibit ache, thereby increasing the level of ach in the brain, which can enhance cognition functions .

Biochemical Pathways

Related compounds have shown to affect the cholinergic neurotransmission by inhibiting ache, thereby modulating acetylcholine and enhancing cognition functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-methoxypyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering the piperazine ring.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or piperazine ring can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.

4-Methoxyphenylpiperazine: Known for its inhibitory effects on various enzymes.

Piperazine Chrome-2-one Derivatives: Exhibits antimicrobial activity.

Uniqueness

5-Methoxy-4-(piperazin-1-yl)pyrimidine stands out due to its versatile applications across multiple fields, including neuroscience, antiviral research, cancer research, antioxidant studies, and antimicrobial research. Its unique combination of a methoxy group and a piperazine ring in the pyrimidine core contributes to its diverse biological activities and potential therapeutic applications.

Activité Biologique

5-Methoxy-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperazine moiety, which is known for its role in enhancing pharmacological properties, particularly in the development of drugs targeting various diseases, including cancer and infections. This article will explore the biological activity of 5-Methoxy-4-(piperazin-1-yl)pyrimidine, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 5-Methoxy-4-(piperazin-1-yl)pyrimidine can be represented as follows:

This compound features a methoxy group at the 5-position and a piperazine ring at the 4-position of the pyrimidine core, which influences its solubility and interaction with biological targets.

The biological activity of 5-Methoxy-4-(piperazin-1-yl)pyrimidine is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine ring enhances binding affinity to various targets, including:

- Adenosine receptors : This compound may act as an antagonist or modulator, influencing pathways associated with neurodegenerative diseases.

- Enzymatic inhibition : It may inhibit enzymes involved in cancer cell proliferation or infection pathways.

Anticancer Activity

Recent studies have demonstrated the potential of 5-Methoxy-4-(piperazin-1-yl)pyrimidine as an anticancer agent. For instance, in vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

These results indicate that 5-Methoxy-4-(piperazin-1-yl)pyrimidine may induce apoptosis and inhibit cell growth through mechanisms such as caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

These findings suggest that 5-Methoxy-4-(piperazin-1-yl)pyrimidine could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that compounds similar to 5-Methoxy-4-(piperazin-1-yl)pyrimidine exhibit neuroprotective effects. They may act on pathways involved in neurodegenerative diseases such as Alzheimer's disease by antagonizing adenosine receptors, thus providing potential therapeutic benefits against cognitive decline.

Case Studies

- Anticancer Efficacy : A study evaluated the effect of 5-Methoxy-4-(piperazin-1-yl)pyrimidine on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis markers compared to untreated controls. The study concluded that this compound could be a promising candidate for breast cancer therapy .

- Antimicrobial Testing : In a comparative study assessing various pyrimidine derivatives, 5-Methoxy-4-(piperazin-1-yl)pyrimidine exhibited superior antimicrobial activity against S. aureus and E. coli when compared to standard antibiotics . This suggests its potential application in treating bacterial infections.

Propriétés

IUPAC Name |

5-methoxy-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMFVGRBITWGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439574 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141071-86-5 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.